1,4,7-Tri-Boc-10-(carboximetil)-1,4,7,10-tetraazaciclododecano

Descripción general

Descripción

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C25H46N4O8 and its molecular weight is 530.7 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Imágenes de Tumores Dirigidas

Este compuesto se utiliza como agente quelante para el marcado radiactivo de nuevos análogos de la somatostatina. Estos análogos están diseñados para la obtención de imágenes de tumores dirigidas, particularmente en medicina nuclear. El compuesto, cuando se conjuga con análogos de la somatostatina, se puede marcar con tecnecio-99m, creando un radiofármaco que es eficaz en el diagnóstico de enfermedades malignas .

Síntesis de Péptidos Marcados con Radiactividad

El compuesto sirve como un quelante macrocíclico para la síntesis de péptidos marcados con radiactividad. Estos péptidos se utilizan para la gammagrafía, una técnica de diagnóstico en medicina nuclear que proporciona imágenes de la distribución de sustancias radiactivas en el cuerpo .

Desarrollo de Radiopéptidos Específicos para Receptores

Es fundamental en el desarrollo de radiopéptidos específicos para receptores que han demostrado eficacia en el diagnóstico de diversas afecciones, incluidos tumores, trombosis e inflamación. La capacidad del compuesto para formar complejos estables con radioisótopos lo hace valioso para esta aplicación .

Gammagrafía de Receptores de Somatostatina

El compuesto se utiliza en la preparación de radiofármacos para la gammagrafía de receptores de somatostatina (SSTR). Esta aplicación es significativa para la detección de tumores SSTR2-positivos, proporcionando una opción de diagnóstico no invasiva .

Mejora de la Captación en Tumores SSTR2-Positivos

La investigación indica que los octapéptidos sintetizados utilizando este compuesto tienen una mejor captación en los tumores SSTR2-positivos en comparación con otros agentes. Esto conduce a mejores resultados de imagen y diagnósticos más precisos .

Estudios de Biodistribución e Imágenes

El compuesto se utiliza en estudios de biodistribución e imágenes para rastrear el movimiento y la localización de sustancias marcadas con radiactividad dentro de organismos vivos. Esto es crucial para comprender la farmacocinética de los fármacos .

Depuración Sanguínea Rápida y Eliminación Urinaria

Los compuestos marcados con radiactividad que utilizan este quelante exhiben una rápida depuración sanguínea y una rápida eliminación a través del sistema urinario. Esta propiedad es beneficiosa para reducir la carga de radiación en los pacientes durante los procedimientos de diagnóstico .

Potencial para Aplicaciones Teranósticas

La versatilidad del compuesto en el etiquetado y la formación de complejos estables con varios radioisótopos abre posibilidades para aplicaciones teranósticas, donde se puede utilizar para fines terapéuticos y de diagnóstico en medicina personalizada .

Actividad Biológica

1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as Tri-Boc-cyclen) is a modified cyclen compound that has garnered attention in the fields of medicinal chemistry and bioconjugation. Its unique structure allows it to function as a versatile ligand for metal ions, making it useful in various biological applications, including drug delivery and imaging.

- Molecular Formula : C25H46N4O8

- Molecular Weight : 502.65 g/mol

- CAS Number : 247193-74-4

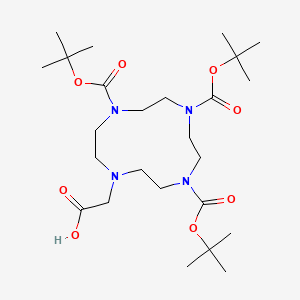

- Structure : The compound features multiple Boc (tert-butyloxycarbonyl) protecting groups and a carboxymethyl functional group attached to a tetraazacyclododecane ring.

Metal Ion Coordination

One of the primary biological activities of Tri-Boc-cyclen is its ability to chelate metal ions. This property is particularly valuable in radiopharmaceutical applications. The compound can form stable complexes with various metal ions such as Cu(II), which can be utilized in positron emission tomography (PET) imaging. For instance, studies have shown that derivatives of tetraazacyclododecane can effectively bind to copper isotopes for imaging purposes, enhancing the visualization of tumors in clinical settings .

Drug Delivery Systems

Tri-Boc-cyclen has been explored as a scaffold for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues. Research indicates that when conjugated with anticancer drugs or imaging agents, the compound can improve the pharmacokinetics and bioavailability of these drugs. For example, complexes of Tri-Boc-cyclen with doxorubicin have demonstrated enhanced cytotoxic effects against cancer cells compared to free doxorubicin alone .

Study 1: Imaging Applications

In a clinical study involving lymphoma patients, researchers utilized Cu-64 labeled Tri-Boc-cyclen conjugates to evaluate the biodistribution and pharmacokinetics of the imaging agent. The results indicated that the compound provided superior imaging quality compared to conventional methods, allowing for better assessment of treatment response and disease progression .

Study 2: Anticancer Efficacy

A series of experiments were conducted to assess the cytotoxicity of Tri-Boc-cyclen conjugates in various cancer cell lines. The findings revealed that these conjugates exhibited significant antiproliferative activity against both breast and prostate cancer cells. The mechanism was attributed to the targeted release of doxorubicin facilitated by the compound's chelating properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H46N4O8 |

| Molecular Weight | 502.65 g/mol |

| CAS Number | 247193-74-4 |

| Chelation Capability | Cu(II), Gd(III), etc. |

| Anticancer Activity | Significant against MCF-7 and PC-3 cell lines |

| Study | Application | Outcome |

|---|---|---|

| Study 1 | Imaging in Lymphoma | Enhanced visualization |

| Study 2 | Anticancer Drug Delivery | Increased cytotoxicity |

Propiedades

IUPAC Name |

2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHHFZCDHYVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669921 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247193-74-4 | |

| Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.